molecular formula C15H34O4Si B100008 Tris(tert-pentoxy)silanol CAS No. 17906-35-3

Tris(tert-pentoxy)silanol

Cat. No.: B100008
CAS No.: 17906-35-3
M. Wt: 306.51 g/mol
InChI Key: ORJFXWYTRPGGRK-UHFFFAOYSA-N
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Description

Tris(tert-pentoxy)silanol, with the chemical formula (CH₃CH₂C(CH₃)₂O)₃SiOH, is an organosilicon compound. It is a colorless liquid known for its high purity and stability. This compound is primarily used in various industrial applications, including as a precursor in the deposition of silicon-containing films.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(tert-pentoxy)silanol is synthesized through the reaction of silicon tetrachloride with tert-pentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 3 \text{(CH₃CH₂C(CH₃)₂OH)} \rightarrow \text{(CH₃CH₂C(CH₃)₂O)}_3\text{SiOH} + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where silicon tetrachloride and tert-pentanol are mixed under controlled conditions. The reaction is carried out at elevated temperatures and the product is purified through distillation to achieve high purity levels.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and alcohols.

    Condensation: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicon-based polymers and resins.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.

Major Products:

    Hydrolysis: Silanols and tert-pentanol.

    Condensation: Siloxane polymers and resins.

Scientific Research Applications

Tris(tert-pentoxy)silanol has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor in the synthesis of silicon-containing compounds and materials.

    Biology: Employed in the modification of surfaces for biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form durable silicon-based films.

Mechanism of Action

The mechanism of action of tris(tert-pentoxy)silanol involves its ability to form siloxane bonds through condensation reactions. These bonds are essential in the formation of silicon-based networks and materials. The compound interacts with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of stable silicon-oxygen bonds.

Comparison with Similar Compounds

    Tris(tert-butoxy)silanol: Similar in structure but with tert-butoxy groups instead of tert-pentoxy groups.

    Trimethylsilanol: Contains three methyl groups attached to silicon.

    Tris(trimethylsiloxy)silane: Features three trimethylsiloxy groups attached to silicon.

Uniqueness: Tris(tert-pentoxy)silanol is unique due to its specific tert-pentoxy groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly suitable for applications requiring specific reactivity and stability.

Properties

IUPAC Name

hydroxy-tris(2-methylbutan-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O4Si/c1-10-13(4,5)17-20(16,18-14(6,7)11-2)19-15(8,9)12-3/h16H,10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFXWYTRPGGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O[Si](O)(OC(C)(C)CC)OC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17906-35-3
Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17906-35-3
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Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
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Record name Tris(tert-pentoxy)silanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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